Ammonium tetrachlorocuprate(II) dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

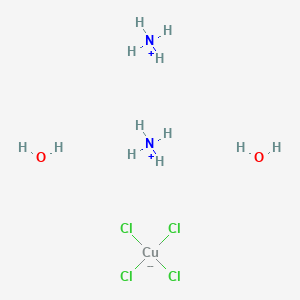

Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH4)2CuCl4·2H2O, is a coordination compound that contains copper in the +2 oxidation state. This compound is known for its distinctive blue-green color and is commonly used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium tetrachlorocuprate(II) dihydrate can be synthesized by reacting copper(II) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving copper(II) chloride in water, followed by the addition of ammonium chloride. The mixture is then heated to promote the formation of the desired compound. The reaction can be represented as follows:

CuCl2+2NH4Cl+2H2O→(NH4)2CuCl4⋅2H2O

Industrial Production Methods: In industrial settings, this compound is often produced by crystallization from an aqueous solution with a pH range of 0.0-5.0. This solution is typically obtained by adding ammonia or hydrochloric acid to spent solutions from processes such as printing plate etching, which contain copper(II) chloride and ammonium salts .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions where copper(II) is reduced to copper(I) or oxidized to copper(III) under specific conditions.

Substitution: The compound can participate in ligand substitution reactions where the chloride ligands are replaced by other ligands such as water, ammonia, or organic ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize copper(II) to copper(III).

Reduction: Reducing agents like sodium borohydride or hydrazine can reduce copper(II) to copper(I).

Substitution: Ligand substitution reactions often occur in aqueous solutions at room temperature or slightly elevated temperatures.

Major Products:

Oxidation: Copper(III) complexes.

Reduction: Copper(I) complexes.

Substitution: Various copper(II) complexes with different ligands.

Scientific Research Applications

Ammonium tetrachlorocuprate(II) dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in various chemical reactions.

Biology: The compound is used in studies involving copper’s role in biological systems and its interaction with biomolecules.

Medicine: Research into copper-based drugs and their potential therapeutic applications often involves this compound.

Industry: It is used in the preparation of starch cuprate via microwave-assisted cupration of potato starch.

Mechanism of Action

The mechanism by which ammonium tetrachlorocuprate(II) dihydrate exerts its effects is primarily through its ability to coordinate with various ligands. The copper(II) ion in the compound can form coordination complexes with different molecules, influencing their chemical and physical properties. This coordination ability makes it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Ammonium tetrachloropalladate(II): (NH4)2PdCl4

Ammonium tetrachloroplatinate(II): (NH4)2PtCl4

Comparison: Ammonium tetrachlorocuprate(II) dihydrate is unique due to its specific coordination environment and the properties imparted by the copper(II) ion. Compared to similar compounds containing palladium or platinum, it is generally more accessible and less expensive, making it a preferred choice for certain applications. Additionally, the distinct blue-green color of this compound can be a useful visual indicator in various chemical processes.

Biological Activity

Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH4)2CuCl4⋅2H2O, is a compound that has garnered interest for its potential biological applications and effects. This article explores its synthesis, characterization, and biological activity, supported by relevant data tables and case studies.

Synthesis and Characterization

This compound is typically synthesized through the reaction of copper(II) chloride and ammonium chloride in aqueous solutions. The process involves careful control of pH and temperature to optimize yield and purity. The solubility of the compound increases with temperature, making crystallization at temperatures between -5°C and 30°C preferable for maximizing output .

Table 1: Synthesis Conditions for this compound

| Parameter | Optimal Conditions |

|---|---|

| Molar Ratio | CuCl₂:NH₄Cl = 1:2 |

| pH | 0.0 to 5.0 |

| Temperature | -5°C to 30°C |

| Crystallization Time | Varies (hours to days) |

The characterization of this compound typically employs techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and thermogravimetric analysis (TGA). These methods confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of microbial cell membranes due to the copper ions released from the compound .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Cytotoxic Effects

While the antimicrobial properties are promising, the cytotoxicity of this compound has also been evaluated. In vitro studies on human cell lines have shown that at higher concentrations, it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. However, it is crucial to balance efficacy with safety, as lower concentrations are necessary to avoid toxicity in healthy cells .

Case Study: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that concentrations above 100 µg/mL resulted in significant cell death, while lower concentrations (10-50 µg/mL) showed minimal effects on cell viability.

Environmental Considerations

The synthesis of this compound also presents opportunities for environmental applications. Its ability to sequester heavy metals from contaminated water sources has been investigated. The compound can form stable complexes with various metal ions, thereby reducing their bioavailability and toxicity in aquatic environments .

Table 3: Heavy Metal Sequestration Potential

| Heavy Metal Ion | Sequestration Efficiency (%) |

|---|---|

| Lead (Pb²⁺) | 85% |

| Cadmium (Cd²⁺) | 78% |

| Mercury (Hg²⁺) | 90% |

Properties

IUPAC Name |

diazanium;tetrachlorocopper(2-);dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-13-6 |

Source

|

| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.